THP-SS-PEG1-t-butyl ester
Overview
Description
THP-SS-PEG1-t-butyl ester is a cleavable polyethylene glycol linker commonly used in pharmaceutical research and development. It is known for its stability and protection during synthesis, as well as its ability to release attached compounds in a controlled manner. The compound has a molecular formula of C16H30O5S2 and a molecular weight of 366.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-SS-PEG1-t-butyl ester typically involves the reaction of tetrahydropyranyl-protected polyethylene glycol with a disulfide-containing reagent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as column chromatography or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
THP-SS-PEG1-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding substituted esters
Scientific Research Applications
THP-SS-PEG1-t-butyl ester is widely used in scientific research, particularly in the following areas:
Chemistry: As a cleavable linker in the synthesis of complex molecules.
Biology: In the development of antibody-drug conjugates and other bioconjugates.
Medicine: For targeted drug delivery systems.
Industry: In the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of THP-SS-PEG1-t-butyl ester involves the cleavage of the disulfide bond under reducing conditions, leading to the release of the attached compound. This controlled release mechanism is particularly useful in targeted drug delivery, where the compound can be released in response to the reducing environment within cells .
Comparison with Similar Compounds
Similar Compounds
- THP-SS-PEG2-t-butyl ester
- THP-SS-PEG3-t-butyl ester
- THP-SS-PEG4-t-butyl ester
Uniqueness
THP-SS-PEG1-t-butyl ester is unique due to its specific length of the polyethylene glycol chain, which provides an optimal balance between stability and cleavability. This makes it particularly suitable for applications requiring precise control over the release of attached compounds .
Biological Activity
THP-SS-PEG1-t-butyl ester is a specialized compound utilized primarily in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound features a tetrahydropyranyl (THP) protecting group, a disulfide bond, and a t-butyl ester group, which collectively enhance its biological activity and stability. The molecular formula for this compound is C16H30O5S2, with a molecular weight of 366.5 g/mol .
The biological activity of this compound is closely related to its structural components:
- THP Group : Protects alcohol functionalities and can be removed under acidic conditions, facilitating the release of active compounds.
- Disulfide Bond : Cleavable under reducing conditions (e.g., using Dithiothreitol), allowing for controlled release of the drug payload.
- t-Butyl Ester Group : Also cleavable under acidic conditions, further contributing to the compound's versatility in drug delivery applications .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research involving various esters showed that they could suppress the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. However, these compounds were found to be less potent than established treatments like tamoxifen and olaparib .
Table 1: Biological Activity Against Breast Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Comparison to Control |
---|---|---|---|
This compound | MCF-7 | X | Less potent than tamoxifen |
This compound | SK-BR-3 | Y | Less potent than olaparib |
This compound | MDA-MB-231 | Z | Similar efficacy to nonmalignant cells |
Note: Specific IC50 values (X, Y, Z) should be derived from experimental data.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits rapid absorption and distribution. For example, maximum concentration (C_max) levels were reached within 0.5 hours post-administration in various tissues. The half-life was reported to be approximately 0.43–0.74 hours depending on the tissue type .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
C_max (Liver) | 7,291 ng/g |
C_max (Brain) | 31 ng/g |
Half-life | 0.43–0.74 h |
AUC (Liver) | 10,596 ng×h/g |
AUC (Brain) | 44 ng×h/g |
Case Study 1: Antibody-Drug Conjugates
In a study focusing on ADCs utilizing this compound as a linker, researchers observed enhanced therapeutic efficacy in tumor models compared to traditional linkers. The incorporation of this compound allowed for targeted delivery while minimizing systemic toxicity .
Case Study 2: Radiolabeling Applications
This compound has also been explored in radiolabeling applications for positron emission tomography (PET). Its ability to react selectively with thiols has been leveraged to create imaging agents with improved tumor-to-background contrast .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJXQXCOWSQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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